Alphitolic acid

Vue d'ensemble

Description

Alphitolic acid is a naturally occurring pentacyclic triterpene compound. It is primarily isolated from plants such as Agrimonia coreana Nakai and Alphitonia petriei. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alphitolic acid can be achieved through several steps starting from commercially available betulin. The key steps involve Rubottom oxidation to introduce an α-hydroxy group in a stereo- and chemoselective manner, followed by diastereoselective reduction of the α-hydroxy ketone to form the 1,2-diol moiety . This concise and stereoselective synthetic protocol allows for the gram-scale synthesis of this compound and its derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documentedThe use of readily available starting materials and efficient reaction conditions makes this method suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Alphitolic acid undergoes various chemical reactions, including:

Reduction: Reduction of ketones to form alcohols.

Substitution: Substitution reactions involving the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Rubottom oxidation using reagents such as m-chloroperbenzoic acid.

Reduction: Diastereoselective reduction using reagents like sodium borohydride.

Substitution: Reagents such as acetic anhydride for esterification reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and esterified derivatives of this compound, which have been studied for their enhanced biological activities .

Applications De Recherche Scientifique

Anticancer Activity

Alphitolic acid has demonstrated significant anticancer properties, particularly in various human cancer cell lines.

Case Study: Anticancer Effects on HCT116 Cells

- Source : Extracted from the lichen Usnea barbata.

- Findings : The compound 2-O-caffeoyl this compound exhibited cytotoxic effects against colorectal cancer cells (HCT116). It inhibited cell growth and induced apoptosis in a concentration-dependent manner. Morphological changes characteristic of apoptosis were observed in treated cells, indicating its potential as a therapeutic agent against colorectal cancer .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT116 | 2-O-caffeoyl this compound | 6.3 | Induces apoptosis and inhibits migration |

| A375 (melanoma) | 2-O-caffeoyl this compound | 4.1 | Cytotoxic activity |

| A549 (lung) | 2-O-caffeoyl this compound | 5.0 | Induces apoptosis |

Antioxidant Properties

This compound also exhibits potent antioxidant activities, which are crucial for combating oxidative stress-related diseases.

Case Study: Antioxidant Activity of p-Coumaroyl this compound

- Source : Extracted from the fruit of Ziziphus mauritiana.

- Methodology : The antioxidant potential was assessed using DPPH, ABTS, and FRAP assays.

- Findings : The compound showed excellent free radical scavenging activity with IC50 values of 7.29 µg/ml (DPPH), 2.84 µg/ml (ABTS), and 28.32 µg/ml (FRAP). These results indicate its potential use in preventing oxidative stress-related conditions .

Table 2: Antioxidant Activity of p-Coumaroyl this compound

| Assay Type | IC50 Value (µg/ml) | Reference |

|---|---|---|

| DPPH | 7.29 ± 0.94 | Current Study |

| ABTS | 2.84 ± 0.07 | Current Study |

| FRAP | 28.32 ± 0.66 | Current Study |

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Calcium Channels

- Source : Isolated from Agrimonia coreana.

- Findings : The compound inhibited Ca2+ release-activated Ca2+ channels (CRACs) in a dose-dependent manner, leading to reduced intracellular calcium levels and suppressed T cell proliferation. This suggests a mechanism by which this compound may exert anti-inflammatory effects .

Table 3: Anti-inflammatory Effects of this compound

| Mechanism | Effect |

|---|---|

| CRAC Inhibition | Dose-dependent inhibition of T cell activation |

| NO Production | Down-regulation of nitric oxide synthesis |

| TNF-α Production | Inhibition observed in treated cells |

Mécanisme D'action

The mechanism of action of alphitolic acid involves the inhibition of calcium release-activated calcium channels, leading to reduced intracellular calcium levels. This inhibition affects various cellular processes, including T cell proliferation and apoptosis. Additionally, this compound modulates signaling pathways such as the Akt-NF-κB pathway, contributing to its anti-inflammatory and anticancer effects .

Comparaison Avec Des Composés Similaires

Alphitolic acid is structurally similar to other lupane-type triterpenoids such as betulinic acid, ursolic acid, and oleanolic acid. These compounds share similar pharmacological properties, including anti-inflammatory and anticancer activities. this compound is unique in its specific inhibition of calcium release-activated calcium channels, which distinguishes it from other triterpenoids .

List of Similar Compounds

- Betulinic acid

- Ursolic acid

- Oleanolic acid

- Maslinic acid

- Betulin

Conclusion

This compound is a versatile compound with significant potential in various therapeutic applications. Its unique mechanism of action and diverse pharmacological properties make it a valuable subject for further research and development.

Activité Biologique

Alphitolic acid, a triterpenoid compound, has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings on this compound, highlighting its mechanisms of action and potential therapeutic applications.

Overview of this compound

This compound is primarily derived from various natural sources, including the bark of certain trees and lichen species. It is characterized by its pentacyclic structure, which is common among triterpenoids. Recent studies have explored its biological effects, revealing a range of pharmacological activities.

Anticancer Activity

One of the most significant areas of research regarding this compound is its anticancer properties . A study focused on 2-O-caffeoyl this compound , extracted from the lichen Usnea barbata, demonstrated potent cytotoxic effects against human colorectal cancer cells (HCT116). The compound exhibited concentration-dependent inhibition of cell growth and induced apoptosis by modulating the expression of apoptotic and anti-apoptotic genes such as MCL-1 .

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and membrane blebbing.

- Inhibition of Cell Migration : The compound also inhibits cell migration and invasion, crucial steps in cancer metastasis .

- Targeting Specific Pathways : Research indicates that this compound affects key signaling pathways involved in cell survival and proliferation, making it a candidate for further anticancer drug development.

Anti-Inflammatory Effects

This compound has been reported to possess significant anti-inflammatory properties . A study on extracts from Agrimonia coreana highlighted that this compound inhibits the activity of ICRAC (calcium release-activated calcium channels) in T cells, suggesting its potential use in treating inflammatory diseases .

Key Findings

- Reduction in Inflammatory Mediators : The compound reduces the secretion of pro-inflammatory cytokines, which are pivotal in the inflammatory response.

- Potential Therapeutic Applications : Given its ability to modulate immune responses, this compound may be beneficial in managing conditions such as arthritis and other inflammatory disorders.

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Studies have shown that it can scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases .

Comparative Antioxidant Activity

| Compound | EC50 (µg/mL) | Source |

|---|---|---|

| Ethyl acetate extract | 97.44 | Cocoa pericarps |

| N-butanol extract | 71.99 | Cocoa pericarps |

| This compound | Not specified | Various sources |

Case Studies

- Colorectal Cancer Study : In vitro studies demonstrated that treatment with 2-O-caffeoyl this compound resulted in a significant reduction in HCT116 cell viability and induced apoptosis at concentrations as low as 10 µM .

- Inflammation Model : In an animal model of inflammation, this compound treatment led to decreased levels of inflammatory markers such as TNF-α and IL-6, indicating its potential for therapeutic use in chronic inflammatory conditions .

Propriétés

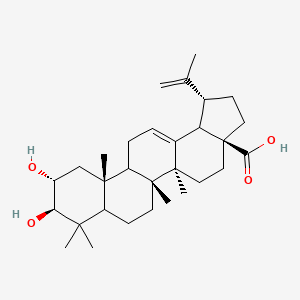

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h18-24,31-32H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22+,23+,24-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCVZKFJHRCLCC-PGOIBATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19533-92-7 | |

| Record name | Alphitolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19533-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.